molecular formula C20H38Br2N2O2 B14288819 N,N'-(Octane-1,8-diyl)bis(6-bromohexanamide) CAS No. 138200-91-6

N,N'-(Octane-1,8-diyl)bis(6-bromohexanamide)

Cat. No.: B14288819
CAS No.: 138200-91-6
M. Wt: 498.3 g/mol
InChI Key: VYYICFDZUKQQFL-UHFFFAOYSA-N
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Description

N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) is a compound characterized by the presence of two bromine atoms and two hexanamide groups connected by an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) typically involves the reaction of octane-1,8-diamine with 6-bromohexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted hexanamides.

    Reduction Reactions: Products include primary amines.

    Oxidation Reactions: Products include carboxylic acids.

Scientific Research Applications

N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty polymers and materials

Mechanism of Action

The mechanism of action of N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amide groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Hexane-1,6-diyl)bis(6-bromohexanamide)
  • N,N’-(Decane-1,10-diyl)bis(6-bromohexanamide)
  • N,N’-(Octane-1,8-diyl)bis(6-oxohexanamide)

Uniqueness

N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) is unique due to its specific chain length and the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The octane chain provides a balance between hydrophobicity and flexibility, making it suitable for various applications .

Properties

CAS No.

138200-91-6

Molecular Formula

C20H38Br2N2O2

Molecular Weight

498.3 g/mol

IUPAC Name

6-bromo-N-[8-(6-bromohexanoylamino)octyl]hexanamide

InChI

InChI=1S/C20H38Br2N2O2/c21-15-9-5-7-13-19(25)23-17-11-3-1-2-4-12-18-24-20(26)14-8-6-10-16-22/h1-18H2,(H,23,25)(H,24,26)

InChI Key

VYYICFDZUKQQFL-UHFFFAOYSA-N

Canonical SMILES

C(CCCCNC(=O)CCCCCBr)CCCNC(=O)CCCCCBr

Origin of Product

United States

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